molecular formula C21H22N4 B11109272 Indole-3-carbonitrile, 1-methyl-2-(4-phenyl-1-piperazinylmethyl)-

Indole-3-carbonitrile, 1-methyl-2-(4-phenyl-1-piperazinylmethyl)-

Cat. No.: B11109272
M. Wt: 330.4 g/mol
InChI Key: FPDMFXMAJZZYRA-UHFFFAOYSA-N
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Description

1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which combines an indole core with a phenylpiperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.

Scientific Research Applications

1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions. The indole core may also interact with various biological pathways, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-METHYL-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOL-3-YL CYANIDE is unique due to its combination of an indole core and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carbonitrile

InChI

InChI=1S/C21H22N4/c1-23-20-10-6-5-9-18(20)19(15-22)21(23)16-24-11-13-25(14-12-24)17-7-3-2-4-8-17/h2-10H,11-14,16H2,1H3

InChI Key

FPDMFXMAJZZYRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)C4=CC=CC=C4)C#N

Origin of Product

United States

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